molecular formula C27H29ClN4O5S2 B2671032 N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-[methyl(phenyl)sulfamoyl]benzamide;hydrochloride CAS No. 1052534-83-4

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-[methyl(phenyl)sulfamoyl]benzamide;hydrochloride

Cat. No.: B2671032
CAS No.: 1052534-83-4
M. Wt: 589.12
InChI Key: ZWYXMFQGZWZSKM-UHFFFAOYSA-N
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Description

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-[methyl(phenyl)sulfamoyl]benzamide;hydrochloride is a structurally complex molecule featuring a fused dihydrodioxinobenzothiazole core, a dimethylaminoethyl side chain, and a 4-[methyl(phenyl)sulfamoyl]benzamide substituent. The hydrochloride salt enhances its solubility, making it suitable for pharmacological studies. Key structural motifs include:

  • Dimethylaminoethyl group: A tertiary amine that may improve solubility and facilitate protonation under physiological conditions, enhancing bioavailability .
  • Methyl(phenyl)sulfamoyl benzamide: A sulfonamide derivative with a bulky phenyl group, likely influencing target binding and metabolic stability .

Properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-[methyl(phenyl)sulfamoyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O5S2.ClH/c1-29(2)13-14-31(27-28-22-17-23-24(18-25(22)37-27)36-16-15-35-23)26(32)19-9-11-21(12-10-19)38(33,34)30(3)20-7-5-4-6-8-20;/h4-12,17-18H,13-16H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYXMFQGZWZSKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-[methyl(phenyl)sulfamoyl]benzamide;hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole core, followed by the introduction of the dioxino and sulfamoyl groups. Common reagents used in these reactions include thionyl chloride, dimethylamine, and phenylsulfonyl chloride. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using large-scale reactors, and implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-[methyl(phenyl)sulfamoyl]benzamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, benzothiazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound may be investigated for its interactions with specific biological targets.

Medicine

Medicinally, compounds like N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-[methyl(phenyl)sulfamoyl]benzamide;hydrochloride are explored for their therapeutic potential. They may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Typically, benzothiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The pathways involved may include inhibition of enzyme activity, receptor binding, or interference with cellular signaling processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Modified Benzamide Substituents

The compound N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide hydrochloride () shares the dihydrodioxinobenzothiazole core and dimethylaminoethyl group but replaces the sulfamoyl benzamide with an acetamide. Key differences include:

  • Binding Interactions : The sulfonamide’s sulfonyl oxygen may engage in hydrogen bonding with target proteins, whereas the acetamide’s carbonyl has weaker hydrogen-bonding capacity .

Sulfonamide/Sulfamoyl-Containing Compounds

Compounds with sulfonamide/sulfamoyl groups, such as those in and , exhibit shared reactivity and binding profiles:

  • Synthesis : Like the target compound, sulfonamide derivatives in are synthesized via nucleophilic substitution or Friedel-Crafts reactions. The sulfamoyl group in the target compound may undergo similar tautomerism or stabilization via intramolecular hydrogen bonds .
  • Biological Activity : Sulfonamides in pesticides () and pharmaceuticals often target enzymes or receptors via sulfonyl-protein interactions. The phenyl group in the target compound’s sulfamoyl moiety may enhance hydrophobic interactions compared to simpler sulfonamides .

Heterocyclic Systems

Triazole derivatives in highlight the role of heterocycles in modulating stability and bioactivity:

  • Tautomerism : The target compound’s benzothiazole core lacks the tautomeric behavior observed in triazoles (), suggesting greater structural rigidity and predictable binding modes .
  • Metabolic Stability : The dihydrodioxine ring may reduce oxidative metabolism compared to triazoles, which are prone to ring-opening reactions .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Key Functional Groups Molecular Weight (g/mol) Solubility (HCl Salt) Notable Interactions References
Target Compound Dihydrodioxinobenzothiazole, sulfamoyl, dimethylaminoethyl ~600 (estimated) High H-bonding, hydrophobic enclosure
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide hydrochloride Dihydrodioxinobenzothiazole, acetamide ~450 Moderate Weak H-bonding
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones Triazole, sulfonyl ~500 Low Tautomerism, π-π stacking

Research Findings

  • Structural Similarity vs. Bioactivity: While the target compound shares a dihydrodioxinobenzothiazole core with ’s analog, the sulfamoyl group likely enhances target affinity through hydrogen bonding and hydrophobic interactions, as seen in docking studies of sulfonamide-containing ligands .
  • Synthetic Challenges : The bulky phenylsulfamoyl group may complicate synthesis compared to smaller substituents, requiring optimized reaction conditions to avoid byproducts .
  • Metabolic Predictions: The dimethylaminoethyl group may reduce first-pass metabolism compared to primary amines in related compounds, as tertiary amines are less prone to oxidative deamination .

Biological Activity

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-[methyl(phenyl)sulfamoyl]benzamide;hydrochloride is a complex organic compound with potential therapeutic applications. Its structural components suggest a variety of biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure

The compound contains a dioxino-benzothiazole core and a sulfamoyl-benzamide moiety. The presence of various functional groups may contribute to its biological activities. The chemical formula is C21H22N4O5S2C_{21}H_{22}N_{4}O_{5}S_{2} with the following key structural features:

  • Dioxino[2,3-f][1,3]benzothiazole : Implicated in various biological activities.
  • Dimethylaminoethyl group : May enhance solubility and bioavailability.
  • Methyl(phenyl)sulfamoyl group : Known for antimicrobial properties.

Anticancer Activity

Recent studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating cytotoxicity and growth inhibition.

  • Case Study 1 : A study involving benzothiazole derivatives showed that compounds with similar structures effectively inhibited the growth of leukemia and lung cancer cell lines by over 90% at submicromolar concentrations . The structure-activity relationship (SAR) analysis highlighted that substitutions at specific positions on the benzothiazole ring enhanced cytotoxicity.
  • Case Study 2 : Another investigation found that derivatives containing the benzothiazole moiety exhibited superior antiproliferative effects compared to standard chemotherapeutics like doxorubicin . This suggests potential for developing new anticancer agents based on this compound.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Benzothiazole derivatives are known to exhibit activity against various bacterial strains.

  • Research Findings : A review highlighted that benzothiazole-based compounds were particularly effective against Gram-positive bacteria due to their ability to penetrate bacterial membranes more efficiently than Gram-negative bacteria .
  • Case Study 3 : Specific derivatives were tested against Salmonella paratyphi and Pseudomonas aeruginosa, showing promising results in inhibiting bacterial growth. This indicates that the compound may serve as a lead for developing new antibiotics .

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into how modifications to the compound's structure can influence its biological activity:

Substituent PositionModification TypeEffect on Activity
2nd PositionChlorine or Nitro GroupEnhanced lipophilicity and cytotoxicity
6th PositionHydroxyl or Carboxyl GroupIncreased binding affinity to DNA
4th PositionSulfonamide GroupImproved antimicrobial activity

These modifications are crucial for optimizing the compound's therapeutic potential.

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